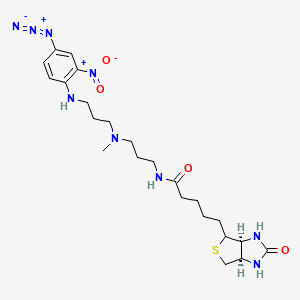
3-(3-メチル-2-チエニル)アクリル酸
概要
説明
Synthesis Analysis
The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives often involves organometallic reactions and polymerization techniques. For instance, derivatives of 3-(2-thienyl)acrylic acid have been synthesized via organotin reactions characterized by elemental analyses and spectroscopic methods, indicating the versatility of thiophene-containing compounds in synthesizing complex structures (Masood et al., 2002).
Molecular Structure Analysis
The molecular structure of poly(3-thiophen-3-yl acrylic acid), a polymer derived from 3-(3-Methyl-2-thienyl)acrylic acid, has been explored using quantum chemical calculations and spectroscopic experiments. These studies have proposed structural models for the polymer, providing insights into the conformation and electronic properties of the material (Bertran et al., 2008)
Chemical Reactions and Properties
Chemical reactions involving 3-(3-Methyl-2-thienyl)acrylic acid and its polymers include polymerization and functionalization processes that modify the compound's chemical properties for specific applications. For example, methylation of poly(acrylic acid) using trimethylsilyldiazomethane transforms the thiocarbonyl group to a thiol-end group, showcasing the compound's reactivity and potential for creating polymers with functional end groups (López-Pérez et al., 2019).
Physical Properties Analysis
The physical properties of polymers derived from 3-(3-Methyl-2-thienyl)acrylic acid, such as poly(3-thiophen-3-yl acrylic acid), are characterized by their solubility in polar solvents, which is crucial for their application in various fields. The solubility and electronic properties derived from the molecular structure analysis highlight the potential of these polymers in electronic and photonic applications (Bertran et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-(3-Methyl-2-thienyl)acrylic acid derivatives, such as their ability to undergo various chemical reactions and form complex structures, are fundamental to their application in synthesizing novel materials. The synthesis and characterization of organotin derivatives of 3-(2-thienyl)acrylic acid demonstrate the compound's versatility in forming compounds with specific geometric configurations around the metal atom, further indicating the potential for creating materials with tailored properties (Masood et al., 2002).
科学的研究の応用
液体クロマトグラフィーによる定量
3-(3-メチル-2-チエニル)アクリル酸は、液体クロマトグラフィー (LC) 法を用いて、牛乳中のモルランテル関連残留物を定量および同定するために使用されます . この方法は、牛乳を HCl で短時間消化して、3-(3-メチル-2-チエニル)アクリル酸に変換可能な残留物を遊離させ、これらの前駆体を単離してアルカリ加水分解し、LC 分析のために生成物を回収する手順を含みます .
モルランテル関連残留物の同定
この化合物は、牛乳中のモルランテル関連残留物を同定するために使用されます . 残留物は 3-(3-メチル-2-チエニル)アクリル酸に変換され、この化合物を光化学的にシス異性体に変換し、LC で分離することで、残留物を同定します .
前駆体としての使用
3-(3-メチル-2-チエニル)アクリル酸は、他の化合物の合成における前駆体として使用されます . 例えば、内部標準として使用されるホモログ (ピランテル) は、3-(2-チエニル)アクリル酸に加水分解されます .
[Mn12] 錯体の形成
この化合物は、硫黄含有カルボキシレートを持つ [Mn12] 錯体を形成します . これらの錯体の磁気特性が調べられています .
p-クマロイル-CoA アナログの調製
Safety and Hazards
作用機序
Target of Action
It has been used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice . This suggests that it may interact with insulin receptors or other related proteins in the body.
Mode of Action
Its role as a phenylalanine derivative suggests that it may interact with its targets in a similar manner to phenylalanine, potentially influencing protein synthesis or other biochemical processes .
Result of Action
Its role in improving the intestinal absorption of insulin suggests that it may have effects on glucose metabolism and insulin signaling at the cellular level .
特性
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77741-66-3, 102696-70-8 | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-(3-Methyl-2-thienyl)acrylic acid important in analyzing residues of anthelmintic drugs?
A1: 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) is not the active compound in anthelmintics. It serves as a marker compound for the presence of morantel. This means that MTAA itself doesn't possess anthelmintic properties, but its presence in a sample indicates prior exposure to morantel.
Q2: How can scientists reliably identify 3-(3-Methyl-2-thienyl)acrylic acid and its related compound, 3-(2-thienyl)-acrylic acid, in biological samples?
A2: Gas chromatography-mass spectrometry (GC/MS) coupled with selected ion monitoring (SIM) is a highly specific and sensitive technique used for identifying trace amounts of compounds like 3-(3-Methyl-2-thienyl)acrylic acid (MTAA) and 3-(2-thienyl)-acrylic acid (TAA) in complex matrices like liver tissue. []
- Hydrolysis and Derivatization: Liver samples undergo alkaline hydrolysis to release MTAA and TAA from parent drug residues. These acids are then converted into their corresponding methyl ester derivatives (MTAAE and TAAE) to enhance their volatility and stability during GC analysis. []
- Separation and Detection: The derivatized samples are injected into the GC system, where the individual compounds are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer. []
- Ion Monitoring: The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment into ions with characteristic mass-to-charge ratios. SIM mode focuses on detecting specific ions pre-determined for each compound (MTAAE and TAAE), filtering out noise from other irrelevant ions. This enhances the sensitivity and selectivity of the analysis. []
- Confirmation: By comparing the retention times (time taken to travel through the GC column) and the relative intensities of the detected ions from the sample to those of known standards (MTAAE and TAAE), scientists can definitively confirm the presence and quantity of MTAA and TAA in the original liver sample. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
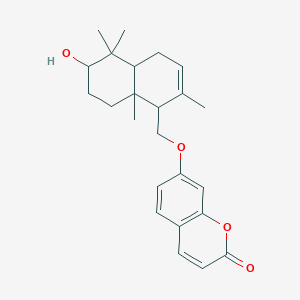
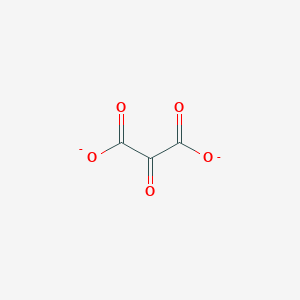
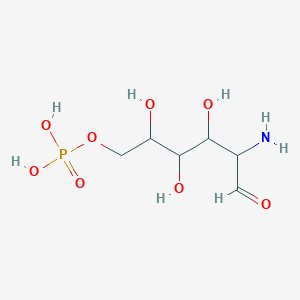
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)

![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
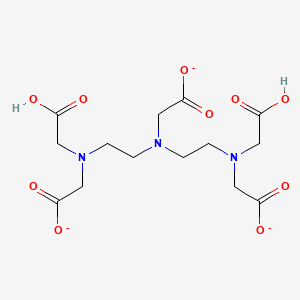

![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

